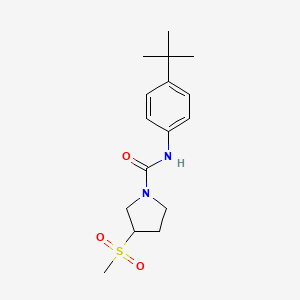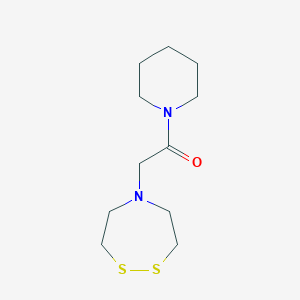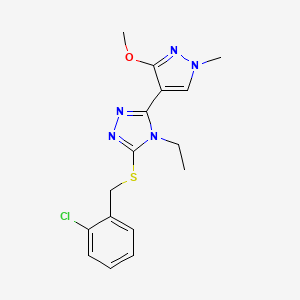
N-(4-(tert-butyl)phenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(tert-butyl)phenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in various types of cancer.
Scientific Research Applications
TRPV1 Antagonism
TRPV1: (Transient Receptor Potential Vanilloid 1) is a calcium ion channel expressed on sensory neurons. It plays a crucial role in pain transmission and inflammation. Researchers have explored the potential of TRPV1 antagonists as analgesics, anti-inflammatory agents, and even antitumor compounds. By replacing the pyridine ring of BCTC (a well-known TRPV1 antagonist) with a pyrimidine ring, novel effective TRPV1 antagonists have been designed . These compounds exhibit promising activity and fewer side effects, making them valuable candidates for pain management.
Organic Synthesis
4-tert-Butylbenzoyl chloride: , a precursor to our compound of interest, is used in the synthesis of various organic molecules. For instance, it contributes to the preparation of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . These systems find applications in optoelectronic devices and materials.
Epoxy Reactive Diluent
4-tert-Butylphenyl glycidyl ether: serves as an epoxy reactive diluent. In the paint industry, it enhances the performance of coatings by improving adhesion, flexibility, and chemical resistance. Additionally, it finds use in boat paints, building coatings, and other organic coatings .
Hydrogen Storage
Although still in its early stages, porphyrinic metal-organic frameworks (MOFs) exhibit promising qualities for hydrogen storage. These MOFs, which incorporate porphyrin-based ligands, offer high surface areas and tunable pore sizes. Researchers are exploring their potential for clean energy applications .
Fluorescence Sensing
Certain porphyrinic MOFs exhibit fluorescence properties. Researchers are investigating their use as sensors for detecting analytes, such as metal ions or organic pollutants, in aqueous solutions.
These applications highlight the versatility and potential impact of N-(4-tert-butylphenyl)-3-methanesulfonylpyrrolidine-1-carboxamide and related compounds. As research continues, we may uncover even more exciting uses for this intriguing molecule! 🌟 .
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)12-5-7-13(8-6-12)17-15(19)18-10-9-14(11-18)22(4,20)21/h5-8,14H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRIIWZWDLXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2657089.png)



![N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2657094.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657095.png)
![4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2657098.png)





![6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2657109.png)